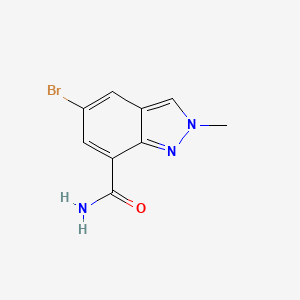

5-Bromo-2-methyl-2H-indazole-7-carboxamide

Description

Significance of the Indazole Scaffold in Organic and Medicinal Chemistry Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govbenthamdirect.com The unique chemical properties and tautomeric forms of indazole make it a versatile building block in the synthesis of diverse bioactive molecules. researchgate.net

Indazole-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor activities. nih.govresearchgate.net This has led to their incorporation into numerous commercially available drugs and compounds currently in clinical trials. benthamdirect.comrsc.org The therapeutic relevance of the indazole nucleus is underscored by its presence in drugs such as:

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. pnrjournal.comnih.gov

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of various cancers, including ovarian and breast cancer. nih.gov

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. pnrjournal.com

Axitinib and Entrectinib: Tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com

The continued interest in the indazole scaffold is driven by the potential for discovering novel therapeutic agents for a multitude of diseases. rsc.org Researchers are actively exploring new synthetic methodologies to create diverse indazole derivatives and to further investigate their structure-activity relationships. nih.govbenthamdirect.com

Overview of 2H-Indazole-7-Carboxamide as a Key Structural Motif in Bioactive Compounds Research

Within the broader class of indazole derivatives, the 2H-indazole-7-carboxamide motif has emerged as a particularly important pharmacophore, especially in the field of oncology. nih.gov This structural unit is a key component of a novel series of potent poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov

The development of 2-phenyl-2H-indazole-7-carboxamides led to the discovery of Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor. nih.gov Research in this area has focused on optimizing the enzyme and cellular activity of these compounds to enhance their antiproliferative effects against cancer cells with BRCA-1 and BRCA-2 deficiencies, while maintaining selectivity over cells with functional BRCA pathways. nih.gov

The amide group at the 7-position of the 2H-indazole ring is a crucial feature, as it is involved in key interactions with the target enzyme. frontiersin.org The direct C-H carbamoylation of 2H-indazoles is an area of active research, aiming to develop more efficient and sustainable methods for synthesizing these valuable compounds without the need for pre-functionalization. frontiersin.org

Contextualizing 5-Bromo-2-methyl-2H-indazole-7-carboxamide within Contemporary Indazole Research

The specific compound, this compound, represents a particular substitution pattern on the core 2H-indazole-7-carboxamide scaffold. While detailed research specifically on this molecule is not extensively published in mainstream literature, its structure can be analyzed within the context of ongoing indazole research.

The key structural features of this compound are:

The 2H-indazole core: Provides the fundamental bicyclic structure known for its diverse biological activities. rsc.org

The 7-carboxamide group: A critical functional group for interaction with biological targets, particularly demonstrated in PARP inhibitors. nih.gov

The 2-methyl group: The substitution at the N2 position of the indazole ring defines it as a 2H-indazole. The nature of the substituent at this position can influence the compound's pharmacokinetic and pharmacodynamic properties.

The 5-bromo substituent: The presence of a halogen, such as bromine, on the benzene ring portion of the indazole scaffold can significantly impact the compound's properties. Halogenation is a common strategy in medicinal chemistry to modulate factors like metabolic stability, lipophilicity, and binding affinity. The introduction of electron-withdrawing groups like bromine at the 5-position has been shown to be well-tolerated in other 2H-indazole systems. frontiersin.org

The study of such derivatives contributes to the broader understanding of the structure-activity relationships of 2H-indazole-7-carboxamides. By systematically modifying the substituents at various positions of the indazole ring, researchers can fine-tune the biological activity and physicochemical properties of these compounds to develop more effective and selective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3O |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

5-bromo-2-methylindazole-7-carboxamide |

InChI |

InChI=1S/C9H8BrN3O/c1-13-4-5-2-6(10)3-7(9(11)14)8(5)12-13/h2-4H,1H3,(H2,11,14) |

InChI Key |

HTTDEFDHTYPWDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)C(=O)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. hyphadiscovery.comscilit.com For a molecule like 5-Bromo-2-methyl-2H-indazole-7-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H and ¹³C NMR for Atom Connectivity and Environment Assignment

One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of hydrogen and carbon atoms, respectively. xjournals.com

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the expected signals would include two distinct singlets in the aromatic region corresponding to the protons at the C3 and C6 positions of the indazole ring. The N-methyl group would produce a characteristic singlet, typically in the range of 3.8-4.2 ppm. The carboxamide group (-CONH₂) would exhibit two broad singlets for the non-equivalent amide protons, with chemical shifts that can be sensitive to solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would appear at a low field (downfield), typically around 165-170 ppm. The aromatic and heterocyclic carbons would resonate in the 110-150 ppm range, while the N-methyl carbon would be observed at a high field (upfield), around 35-45 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~4.1 | ~38 | Singlet in ¹H NMR. |

| C3-H | ~8.0 | ~125 | Singlet in ¹H NMR. |

| C3a | - | ~122 | Quaternary carbon. |

| C4 | - | ~128 | Quaternary carbon. |

| C5 | - | ~115 | Quaternary carbon attached to Bromine. |

| C6-H | ~7.8 | ~120 | Singlet in ¹H NMR. |

| C7 | - | ~118 | Quaternary carbon attached to carboxamide. |

| C7a | - | ~145 | Quaternary carbon. |

| C=O | - | ~168 | Carbonyl carbon. |

| -NH₂ | ~7.5 and ~7.9 (broad) | - | Two broad singlets for amide protons. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures and Tautomerism

For unambiguous assignment, 2D NMR techniques are essential as they reveal correlations between nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this molecule, COSY would primarily confirm the absence of coupling between the aromatic protons (H3 and H6), as they are isolated singlets. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signal at ~8.0 ppm to the carbon at ~125 ppm (C3), the proton at ~7.8 ppm to the carbon at ~120 ppm (C6), and the N-methyl protons to the N-methyl carbon. sdsu.edu

The N-methyl protons to the C3 and C7a carbons, confirming the methyl group is on the N2 position.

The H3 proton to carbons C3a and C7a.

The H6 proton to carbons C4, C5, and C7a.

The amide protons to the carbonyl carbon (C=O) and the C7 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bonding. A key NOESY correlation would be expected between the N-methyl protons and the H3 proton, providing further evidence for the 2-methyl substitution pattern.

Analysis of Tautomeric Equilibria (1H- vs. 2H-Indazole Forms) via NMR

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-indazoles. The 1H-indazole form is generally more thermodynamically stable. mdpi.comresearchgate.net However, in this compound, the presence of the methyl group on the N2 nitrogen effectively "locks" the molecule into the 2H-indazole form. This prevents the prototropic exchange that would lead to a tautomeric equilibrium. researchgate.net NMR spectroscopy would confirm this fixed structure. The absence of a signal for an N-H proton and the clear HMBC correlation from the methyl protons to the C3 and C7a carbons of the indazole ring provide definitive proof of the 2H-indazole structure. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. dtic.mil

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₈BrN₃O), HRMS would be used to confirm its exact mass. A characteristic feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units. youtube.com

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | C₉H₉⁷⁹BrN₃O⁺ | 253.9927 |

| [M+H]⁺ (with ⁸¹Br) | C₉H₉⁸¹BrN₃O⁺ | 255.9906 |

Investigation of Fragmentation Pathways

In MS, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways. uab.edu Analyzing these fragmentation patterns provides "fingerprint" information that helps confirm the structure. For indazole-3-carboxamide analogues, a primary fragmentation pathway involves the cleavage of the C-N bond of the amide group attached to the indazole ring. fxcsxb.comnih.gov

For this compound, likely fragmentation pathways would include:

Loss of the carboxamide radical: Cleavage of the C7-C(O)NH₂ bond to form a stable indazolyl cation.

Loss of bromine: Cleavage of the C5-Br bond.

Loss of methyl radical: Cleavage of the N2-CH₃ bond.

Ring cleavage: Fragmentation of the indazole ring system itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|

| 210/212 | CONH₂ (Amide radical) | 5-Bromo-2-methyl-2H-indazolium |

| 174 | Br (Bromine radical) | 2-Methyl-2H-indazole-7-carboxamide cation |

| 239/241 | CH₃ (Methyl radical) | 5-Bromo-2H-indazole-7-carboxamide cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum would be expected to show several key absorption bands corresponding to its constituent parts: the carboxamide group, the indazole ring, the methyl group, and the carbon-bromine bond.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3400-3200 | Stretching (often two bands for -NH₂) |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Methyl) | 2975-2850 | Stretching |

| C=O (Amide I) | 1680-1630 | Stretching |

| N-H (Amide II) | 1640-1550 | Bending |

| C=N (Indazole) | 1620-1580 | Stretching |

| C=C (Aromatic) | 1600-1450 | Ring Stretching |

| C-N | 1400-1000 | Stretching |

| C-Br | 680-515 | Stretching |

Note: The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography for Solid-State Conformation and Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to elucidate its precise solid-state conformation, including bond lengths, bond angles, and torsional angles.

This technique would also reveal crucial information about intermolecular interactions, such as hydrogen bonding networks formed by the carboxamide group's N-H and C=O moieties, and potential π-π stacking interactions between the indazole rings. Understanding these interactions is vital for comprehending the compound's crystal packing and its physical properties, such as melting point and solubility. Although a specific crystal structure for this compound is not publicly available, hypothetical data based on similar structures can be presented.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, these techniques are crucial for assessing its purity and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a chemical compound. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector then records the elution of each component, producing a chromatogram.

The purity of this compound would be assessed by the presence of a single major peak in the HPLC chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity

While this compound itself is not chiral, many derivatives of indazole-carboxamides possess chiral centers. nih.gov If a synthetic route were to introduce a chiral center to this molecule, chiral chromatography would be essential to separate the resulting enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is critical in pharmaceutical research, as enantiomers often exhibit different pharmacological activities. nih.gov

For related indazole-carboxamide compounds, polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective in achieving enantiomeric separation. nih.gov

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Methyl 2h Indazole 7 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution within a molecule. nih.gov An MEP map uses a color spectrum to indicate regions of negative and positive electrostatic potential. Typically, red indicates electron-rich areas (nucleophilic sites, prone to electrophilic attack), while blue indicates electron-poor areas (electrophilic sites, prone to nucleophilic attack). nih.govsapub.org For 5-Bromo-2-methyl-2H-indazole-7-carboxamide, an MEP analysis would identify the most reactive sites, such as the electronegative oxygen and nitrogen atoms of the carboxamide group, which would likely be represented as regions of negative potential. This analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding, and understanding the molecule's recognition patterns at a receptor binding site. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. sapub.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would determine these energy levels, helping to predict its kinetic stability and electronic properties, which are crucial for applications in materials science and medicinal chemistry. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use computational power to simulate the behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). d-nb.info This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. If this compound were to be investigated as a potential therapeutic agent, docking studies would be performed to predict how it fits into the active site of a target protein, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. Studies on similar bromo-substituted heterocyclic compounds have successfully used molecular docking to predict their potential as inhibitors of various enzymes. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov To develop a QSAR model for derivatives of this compound, one would need a dataset of similar compounds with measured biological activities. The model would then correlate activity with various molecular descriptors (e.g., lipophilicity, electronic properties, size). atlantis-press.com Such models are valuable for optimizing lead compounds in drug discovery by predicting which structural modifications are likely to enhance therapeutic activity. nih.govrsc.org

Without specific experimental or computational data for this compound, the detailed application of these theoretical methods remains speculative. The tables below are representative of how such data would be presented if available.

Data Tables

Table 1: Hypothetical DFT-Calculated Properties (Note: This table is for illustrative purposes only. Data is not based on actual calculations for the specified compound.)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -2540.123 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only. Data is not based on actual calculations for the specified compound.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase 1 | -8.5 | ASP 123, LYS 45, PHE 120 |

An article on the computational chemistry and theoretical studies of This compound cannot be generated at this time.

A thorough search of publicly available scientific literature and databases did not yield specific research findings, data tables, or computational studies related to "this compound" that would be necessary to populate the requested sections on Molecular Dynamics (MD) Simulations and In Silico Pharmacokinetic and Pharmacodynamic Predictions.

The initial searches provided information on a different, though structurally related, compound, which is not applicable for this article. Subsequent, more targeted searches for computational chemistry, theoretical studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for the specified compound, "this compound," were also unsuccessful in retrieving the required detailed scientific data.

Structure Activity Relationship Sar Investigations of 5 Bromo 2 Methyl 2h Indazole 7 Carboxamide Analogs

Influence of Substituents on the Indazole Core

The indazole scaffold is a crucial component in many pharmacologically active compounds. nih.govnih.gov The nature and position of substituents on this core structure significantly impact the molecule's biological properties. nih.gov

Role of Halogen (Bromine) at the C5 Position on Biological Activity

The presence of a halogen, specifically bromine, at the C5 position of the indazole ring plays a significant role in the biological activity of these compounds. Halogenated compounds are widely used in the synthesis of pharmaceutical intermediates. researchgate.net The introduction of a bromine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets.

Systematic SAR studies have revealed that substitutions at the C5 position can modulate potency. For instance, in a series of 2-phenyl-2H-indazole-7-carboxamide analogs investigated as Poly(ADP-ribose) polymerase (PARP) inhibitors, a 5-fluoro substitution resulted in a 15-fold increase in potency compared to the unsubstituted parent compound. vulcanchem.com This enhancement is attributed to the electron-withdrawing nature of the fluorine atom, which can improve the molecule's affinity for its target. vulcanchem.com While this example highlights a fluoro substitution, it underscores the sensitivity of the C5 position to halogenation.

The bromination of indazoles is a common synthetic strategy to create intermediates for further functionalization, allowing for the exploration of a wide range of derivatives. chim.itnih.gov The C5 position is a potential site for such modifications, which can lead to the discovery of compounds with enhanced biological profiles.

Table 1: Effect of C5-Halogenation on PARP-1 Inhibition

| Compound | C5-Substituent | PARP-1 IC50 (nM) |

|---|---|---|

| 2-phenyl-2H-indazole-7-carboxamide | H | 60 |

| 5-fluoro-2-phenyl-2H-indazole-7-carboxamide | F | 4 |

Impact of Methyl Group at the N2 Position on Tautomer Stability and Activity

The position of the substituent on the indazole nitrogen (N1 vs. N2) is a critical determinant of the compound's properties. The 1H- and 2H-tautomers of indazole often exhibit different biological activities and physicochemical characteristics. Generally, the 1H-tautomer is considered to be more thermodynamically stable than the 2H-tautomer. nih.gov

Alkylation of the indazole nitrogen can be challenging, often resulting in a mixture of N1 and N2 isomers. researchgate.net However, specific reaction conditions can favor the formation of one isomer over the other. The presence of a methyl group at the N2 position, as in 5-Bromo-2-methyl-2H-indazole-7-carboxamide, locks the molecule in the 2H-tautomeric form. This can have a profound impact on the molecule's three-dimensional structure and its ability to interact with biological targets.

Quantum mechanical calculations have shown that the relative stability of the N1 and N2 tautomers can be influenced by the substituents on the indazole ring. wuxibiology.com The N2-alkylation can lead to compounds with distinct biological profiles compared to their N1-alkylated counterparts. For example, in the context of PARP inhibitors, the 2H-indazole tautomer has been shown to be a key feature for potent activity. vulcanchem.com

Importance of the Carboxamide Moiety at C7 for Target Interaction and Potency

The carboxamide group at the C7 position is a crucial functional group for the biological activity of this class of compounds. SAR studies have consistently demonstrated that this moiety is essential for potent inhibition of various targets, including PARP. vulcanchem.com

Quantum mechanical calculations suggest that the 7-carboxamide group participates in hydrogen bonding interactions with the catalytic domain of PARP. vulcanchem.com Specifically, the amide NH is thought to be a critical hydrogen bond donor. This is supported by experimental data showing that methylation of the carboxamide nitrogen, which eliminates this hydrogen bonding capability, leads to a complete loss of activity. vulcanchem.com

The orientation of the C7-carboxamide is also important for optimal target engagement. The planarity of the indazole scaffold helps to position this group correctly within the active site of the target enzyme. vulcanchem.com

Modifications to the Carboxamide Side Chain and Other Peripheral Moieties

Beyond the core indazole structure, modifications to the carboxamide side chain and other peripheral groups have been extensively explored to optimize the pharmacological properties of these compounds.

Exploration of Different Amide Substituents and Their Electronic/Steric Effects

The nature of the substituent on the amide nitrogen of the C7-carboxamide can significantly influence the compound's activity. While the primary amide (unsubstituted) is often found to be optimal for forming key hydrogen bonds, subtle modifications can be tolerated and may even enhance other properties like cell permeability or metabolic stability.

However, as previously mentioned, methylation of the amide nitrogen in 2-phenyl-2H-indazole-7-carboxamide analogs completely abolishes PARP inhibitory activity, highlighting the critical role of the unsubstituted amide for this specific target. vulcanchem.com This underscores the importance of the electronic and steric properties of the amide substituent. Any modification that disrupts the essential hydrogen bonding interactions is likely to be detrimental to the compound's potency.

SAR of Pendant Phenyl Rings (e.g., in 2-phenyl-2H-indazole-7-carboxamide)

SAR studies have shown that the substitution pattern on this phenyl ring can have a dramatic effect on potency. For example, introducing a (3S)-piperidin-3-yl group at the 4'-position of the phenyl ring in a 2-phenyl-2H-indazole-7-carboxamide analog (MK-4827) led to optimized cellular permeability and a more favorable pharmacokinetic profile. vulcanchem.com This demonstrates that modifications to this peripheral moiety can be used to fine-tune the drug-like properties of the compound without compromising its primary interaction with the target.

Table 2: SAR of Pendant Phenyl Ring Substitutions in 2-phenyl-2H-indazole-7-carboxamide Analogs

| Compound | Phenyl Ring Substituent | Key Finding |

|---|---|---|

| 2-phenyl-2H-indazole-7-carboxamide | Unsubstituted | Parent compound |

| MK-4827 | 4'-((3S)-piperidin-3-yl) | Optimized cellular permeability and reduced CYP450-mediated oxidation |

Stereochemical Influence on Activity and Binding Affinity

In the exploration of the structure-activity relationships (SAR) of this compound analogs, particularly those developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, the stereochemistry of substituents has emerged as a critical determinant of their biological activity and binding affinity. Research into structurally related 2-phenyl-2H-indazole-7-carboxamides has demonstrated that the spatial arrangement of atoms in chiral centers significantly impacts the interaction with the target enzyme.

A prominent example that underscores the importance of stereochemistry is the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827). nih.govresearchgate.net This compound is a potent inhibitor of PARP-1 and PARP-2. nih.govresearchgate.net The designation "(3S)" specifies the absolute configuration at the 3-position of the piperidine (B6355638) ring, which has been shown to be crucial for its high inhibitory potency.

Investigations into the enantiomers of such analogs have consistently revealed that one stereoisomer is significantly more active than the other. This enantioselectivity is a strong indicator that the binding pocket of the target enzyme has a specific three-dimensional architecture that preferentially accommodates one enantiomer. The interaction between the ligand and the enzyme is highly dependent on a precise spatial orientation of key functional groups that engage in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds within the active site.

While specific data on the stereoisomers of this compound itself are not extensively detailed in publicly available literature, the extensive research on the broader class of 2H-indazole-7-carboxamide PARP inhibitors provides a solid framework for understanding the likely impact of stereochemistry. For instance, in the case of Niraparib, the (S)-enantiomer exhibits significantly greater potency compared to its (R)-enantiomer.

The following interactive table illustrates the profound impact of stereochemistry on the inhibitory activity of a representative 2-phenyl-2H-indazole-7-carboxamide analog, Niraparib.

| Compound | Stereochemistry | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Whole Cell PARP Activity EC₅₀ (nM) |

| Niraparib (MK-4827) | (3S)-piperidin-3-yl | 3.8 | 2.1 | 4 |

| --- | (R)-enantiomer data not specifically provided in the search results but is known to be significantly less potent | --- | --- | --- |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. EC₅₀ (Half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

The data for Niraparib clearly demonstrates that the (S)-configuration is essential for potent PARP inhibition. nih.govresearchgate.net This highlights the principle that even subtle changes in the three-dimensional structure of a molecule can lead to dramatic differences in its biological activity. Therefore, in the design and synthesis of novel analogs of this compound, careful consideration and control of stereochemistry are paramount to achieving the desired therapeutic efficacy.

Biological Activity and Mechanistic Research in Vitro and Preclinical in Vivo Models

Identification and Characterization of Molecular Targets

There is no available research data on the molecular targets of 5-Bromo-2-methyl-2H-indazole-7-carboxamide.

Enzyme Inhibition Studies (e.g., PARP-1, IKK2, HDAC6, FGFR, DprE1, COX-2)

No studies have been published that evaluate the inhibitory activity of this compound against enzymes such as PARP-1, IKK2, HDAC6, FGFR, DprE1, or COX-2.

Receptor Binding and Modulation Assays (e.g., Glucagon Receptor, GPR120, Pim Kinases)

Information regarding the binding affinity or modulatory effects of this compound on the Glucagon Receptor, GPR120, Pim Kinases, or any other receptor is not available in the scientific literature.

Target Elucidation via Proteomic or Genetic Approaches

No proteomic or genetic studies have been conducted to identify the molecular targets of this compound.

Elucidation of Cellular Pathways and Signaling Mechanisms

There is no published evidence detailing the effects of this compound on any cellular pathways.

Investigation of Apoptotic Pathways and Cell Cycle Modulation

The impact of this compound on apoptotic pathways or cell cycle regulation has not been investigated in any publicly available study.

Anti-Inflammatory Mechanisms (e.g., NF-κB Pathway Modulation)

Research on the potential anti-inflammatory mechanisms of this compound, including any modulation of the NF-κB signaling pathway, has not been reported.

Antimicrobial Mechanisms (e.g., FtsZ inhibition, DNA gyrase interference)

There is no specific evidence in the reviewed literature to suggest that this compound exerts its antimicrobial effects through the inhibition of FtsZ or interference with DNA gyrase. While these mechanisms are established targets for various classes of antibacterial agents, studies directly linking this compound to such activities have not been identified. nih.govnih.govnih.govnih.govals-journal.com For instance, FtsZ, a prokaryotic cell division protein, is a known target for compounds like 2,6-difluorobenzamide (B103285) derivatives. researchgate.netmdpi.com Similarly, DNA gyrase is a well-known target for fluoroquinolones and other novel inhibitors like N-phenylpyrrolamides and benzothiazoles. nih.govnih.gov However, research has not yet established this mechanism for this compound.

Preclinical In Vitro Efficacy Studies

Anti-proliferative Activity in Cancer Cell Lines (e.g., A549, MCF7, HL60)

No specific data on the anti-proliferative activity of this compound against the A549 (lung carcinoma), MCF7 (breast adenocarcinoma), or HL60 (promyelocytic leukemia) cell lines were found. While numerous studies document the cytotoxic effects of other novel chemical entities—including different indazole analogues and various brominated compounds—against these cell lines, research dedicated to the specific efficacy and IC₅₀ values of this compound is not available in the reviewed sources. researchgate.netnih.govjapsonline.comrsc.org

Antimicrobial Efficacy against Bacterial, Fungal, and Protozoal Pathogens

Comprehensive studies detailing the in vitro antimicrobial spectrum of this compound against specific bacterial, fungal, or protozoal pathogens are not present in the available literature. While other novel heterocyclic compounds have been evaluated for such properties, the minimum inhibitory concentrations (MICs) or other efficacy metrics for this particular compound have not been reported. nih.govnih.gov

Antioxidant Activity Assays (e.g., DPPH, ABTS)

There is no available research data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays to quantify the antioxidant potential of this compound. These standard assays are widely used to determine the radical scavenging capabilities of various compounds, but the results for this specific molecule have not been published. researchgate.netnih.gove3s-conferences.orgopenagrar.de

Preclinical In Vivo Mechanistic Studies in Non-Human Animal Models

Investigation of Molecular and Cellular Responses in Disease Models (e.g., Acute Lung Injury, Arthritis)

No preclinical in vivo studies investigating the mechanistic effects of this compound in animal models of acute lung injury or arthritis were identified. Research in these areas often utilizes established models such as lipopolysaccharide-induced lung injury or collagen-induced arthritis to evaluate the therapeutic potential and molecular responses to new agents. nih.govnih.govasiapharmaceutics.inforesearchgate.netspringernature.comnih.gov However, the application of these models to study this compound has not been documented.

Based on a comprehensive search of available scientific literature, there is no publicly accessible data regarding the pharmacodynamic biomarker analysis of this compound in animal studies. This specific chemical compound has not been the subject of published in vivo research that would provide the necessary information to detail its effects on biological markers.

Therefore, the section on Pharmacodynamic Biomarker Analysis in Animal Studies (6.4.2) cannot be generated.

Future Directions and Emerging Research Perspectives

Development of Novel and Green Synthetic Methodologies for Indazole-7-carboxamides

The synthesis of indazole derivatives, while well-established, is undergoing a transformation towards more efficient, cost-effective, and environmentally benign processes. researchgate.netbenthamdirect.com Future research will likely focus on "green chemistry" approaches to minimize the use of hazardous reagents and solvents. researchgate.net Traditional methods often rely on metal catalysts like palladium and copper, which can be costly and pose environmental concerns. researchgate.net Emerging methodologies aim to eliminate these metal catalysts, utilizing alternative strategies such as iodine-mediated reactions, C-H activation, and annulation reactions. nih.govorganic-chemistry.org

Key areas for future synthetic development include:

Catalyst-Free Reactions: Exploring novel pathways that avoid heavy metal catalysts, thereby simplifying purification and reducing environmental impact. researchgate.net

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel to improve efficiency and reduce waste. organic-chemistry.org

Flow Chemistry: Implementing continuous flow manufacturing processes for safer, more scalable, and consistent production of indazole-7-carboxamides.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

These advancements will not only make the synthesis of compounds like 5-Bromo-2-methyl-2H-indazole-7-carboxamide more sustainable but also facilitate the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. benthamdirect.comingentaconnect.com

Integration of Advanced Computational Approaches for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling a more rational and targeted approach to designing new therapeutic agents. nih.govfrontiersin.org For the this compound scaffold, integrating advanced computational methods can accelerate the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. emanresearch.org

Future computational strategies will likely involve:

Structure-Based Drug Design (SBDD): Utilizing high-resolution crystal structures of target proteins, such as PARP, to guide the design of inhibitors that fit precisely into the active site. nih.govemanresearch.org Techniques like molecular docking and molecular dynamics simulations provide detailed insights into protein-ligand interactions at an atomic level. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, methods like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be employed. These models are built using the structural information of known active molecules to identify the key chemical features required for biological activity. emanresearch.orgemanresearch.org

Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets to predict the biological activity of novel compounds, optimize their properties, and even design new molecules de novo. nih.gov This can significantly reduce the time and cost associated with screening large chemical libraries. emanresearch.org

The table below illustrates how different computational techniques can be applied in the rational design of indazole-7-carboxamide derivatives.

| Computational Technique | Application in Drug Design | Potential Outcome for Indazole-7-carboxamides |

| Molecular Docking | Predicts the binding orientation of a ligand within a protein's active site. frontiersin.org | Identification of key interactions between the carboxamide moiety and PARP enzymes, guiding modifications to enhance binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the stability of protein-ligand complexes. nih.gov | Elucidation of the conformational changes in the target protein upon binding, leading to the design of more potent and selective inhibitors. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. emanresearch.org | Development of a predictive model to screen virtual libraries for new compounds with potential PARP inhibitory activity. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. emanresearch.org | Rapid identification of novel indazole-based scaffolds with diverse chemical structures and potential therapeutic applications. |

This table is based on established applications of computational techniques in drug discovery.

Exploration of New Biological Targets and Disease Indications

The indazole nucleus is a versatile scaffold that has been successfully incorporated into inhibitors for a wide range of biological targets. nih.gov While this compound is recognized for its potent PARP inhibition, its core structure holds potential for activity against other enzymes and receptors implicated in various diseases. nih.gov

Future research will focus on expanding the therapeutic applications of this chemical class by exploring new biological targets. nih.gov The broad pharmacological potential of indazole derivatives has already been demonstrated in several areas, including:

Kinase Inhibition: Indazole analogues have shown inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are crucial targets in oncology. nih.gov

Immunotherapy: Derivatives have been investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov

Inflammatory Diseases: The discovery of 2H-indazole-3-carboxamide derivatives as potent antagonists for the prostanoid EP4 receptor highlights a potential role in treating colorectal cancer and possibly other inflammatory conditions. nih.gov

Systematic screening of this compound and its analogs against diverse panels of biological targets could uncover novel activities and lead to new therapeutic indications beyond oncology.

Application of Omics Technologies for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, which allow for the large-scale study of biological molecules, offer powerful tools to elucidate the compound's mechanism of action, identify biomarkers, and predict patient response. nih.govyoutube.com

Future applications of omics in this context include:

Proteomics: This involves the large-scale analysis of proteins. youtube.com Treating cancer cells with the compound and analyzing changes in the proteome can identify not only the direct target (PARP) but also downstream signaling pathways that are affected. This can reveal off-target effects and provide a more comprehensive picture of the drug's cellular impact. fraunhofer.de

Metabolomics: By analyzing the complete set of metabolites in a cell or tissue, researchers can understand how the compound alters cellular metabolism. Since PARP inhibitors affect DNA repair and cellular energy, metabolomics can provide crucial insights into the metabolic vulnerabilities of cancer cells treated with the drug.

Genomics and Transcriptomics: These technologies can be used to identify genetic markers that predict sensitivity or resistance to the compound. nih.gov For instance, analyzing the gene expression profiles of tumors can help stratify patients who are most likely to benefit from treatment. frontiersin.org

The integration of these multi-omics datasets will be crucial for advancing the clinical development of PARP inhibitors and for personalizing treatment strategies. fraunhofer.de

Role of this compound as a Research Tool and Lead Compound for Further Optimization

Beyond its direct therapeutic potential, this compound serves as an excellent lead compound and a valuable research tool. A lead compound is a chemical starting point for drug design and optimization. nih.gov The development of MK-4827 (Niraparib), a 2H-indazole-7-carboxamide that successfully advanced to clinical trials as a PARP inhibitor, validates this scaffold as a highly promising foundation for novel therapeutics. nih.gov

As a research tool, this compound can be used to:

Probe Biological Pathways: Its high potency and selectivity for PARP enzymes make it an ideal chemical probe to study the roles of PARP in DNA repair, genomic stability, and other cellular processes.

Validate New Drug Targets: By observing the cellular effects of PARP inhibition, researchers can identify other proteins or pathways that could be targeted for cancer therapy.

As a lead compound, the this compound structure offers numerous avenues for optimization. nih.govnih.gov Medicinal chemists can systematically modify different parts of the molecule—such as the bromo substituent, the methyl group on the indazole ring, and the carboxamide moiety—to improve properties like:

Potency and selectivity

Solubility and permeability

Metabolic stability

Oral bioavailability

The systematic exploration of the structure-activity relationships (SAR) of this scaffold will continue to yield new drug candidates with enhanced therapeutic profiles. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.